molecular formula C13H8BrFN2 B13662575 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13662575
M. Wt: 291.12 g/mol
InChI Key: WIERVJWCSZUKSW-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides high yields and is environmentally benign . The reaction conditions involve heating the reactants in a microwave reactor, which accelerates the reaction and reduces the need for solvents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using 2-aminopyridine and α-bromoketones. The use of microwave irradiation can be scaled up for industrial applications, providing a cost-effective and environmentally friendly approach.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents such as ethanol or water.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
  • Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine

Uniqueness

Its unique structure allows for diverse chemical modifications and the development of novel derivatives with enhanced biological activities .

Biological Activity

6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a compound within the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C13H8BrFN2
  • Molecular Weight : 291.12 g/mol
  • CAS Number : 1536597-97-3

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Recent studies have utilized ultrasound-assisted synthesis methods to enhance yields and reduce reaction times. For instance, the combination of 2-aminopyridine and various bromoacetophenone derivatives has been effective in producing this compound with high efficiency and purity .

Antimycobacterial Activity

One of the most significant areas of research surrounding this compound is its antimycobacterial activity . A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with halogen substitutions, including bromine, exhibited notable anti-tubercular properties. Specifically, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.05 to 100 μg/mL, with some compounds being significantly more potent than standard treatments like ethambutol .

Antibacterial Activity

In addition to its antimycobacterial effects, this compound has shown potential as an antibacterial agent . Research indicates that nitrogen heterocycles similar to this compound possess strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of fluorine and bromine substituents enhances the antibacterial activity by influencing the compound's interaction with bacterial cell membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.

Case Study 1: Antitubercular Efficacy

A recent study synthesized various imidazo[1,2-a]pyridine derivatives and tested them against M. tuberculosis H37Rv strain. Among these compounds, one derivative showed an MIC value of 0.05 μg/mL , making it 125 times more potent than ethambutol . This highlights the potential for developing new antitubercular agents based on this scaffold.

Case Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 μg/mL , indicating a promising antibacterial profile compared to traditional antibiotics like ciprofloxacin .

Summary Table of Biological Activities

Activity TypeMIC Range (μg/mL)Comparison DrugRemarks
Antitubercular0.05 - 100Ethambutol (6.25)Highly potent derivatives identified
Antibacterial3.12 - 12.5Ciprofloxacin (2)Effective against Gram-positive bacteria

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

6-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H

InChI Key

WIERVJWCSZUKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)F

Origin of Product

United States

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